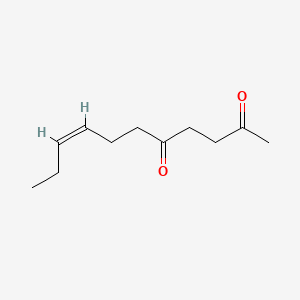

(Z)-Undec-8-ene-2,5-dione

描述

Significance and Context of Dicarbonyl Compounds in Organic Chemistry

Dicarbonyl compounds, organic molecules containing two carbonyl (C=O) groups, are of paramount importance in organic chemistry. wikipedia.orgwikipedia.org Their significance stems from the unique reactivity conferred by the close proximity of the two carbonyl functionalities, which often differs from that of monocarbonyl compounds. wikipedia.org These compounds are broadly classified based on the relative positions of the carbonyl groups, such as 1,2-, 1,3-, and 1,4-dicarbonyls. wikipedia.org

Dicarbonyls are not merely laboratory curiosities; they are integral to a vast array of chemical and biological processes. ontosight.ai They serve as crucial building blocks in the synthesis of a multitude of organic molecules, including approximately 70% of all pharmaceuticals. ontosight.ai Their applications extend to the production of complex molecules like steroids and vitamins, where they function as key intermediates. ontosight.ai Furthermore, dicarbonyl compounds are found in everyday products, from foods and perfumes to various materials. ontosight.aiontosight.ai The ability of their two carbonyl groups to react with other compounds makes them vital in synthesizing molecules with important roles in fields such as medicine. google.com

Specifically, 1,4-dicarbonyl compounds, such as (Z)-Undec-8-ene-2,5-dione, are valuable precursors for the synthesis of five-membered heterocyclic compounds like furans, thiophenes, and pyrroles through reactions like the Paal-Knorr synthesis. google.comnih.gov This versatility underscores the broad and enduring significance of dicarbonyl compounds in the landscape of organic chemistry.

Overview of Unique Structural Features and Synthetic Interest in this compound

This compound, with the molecular formula C₁₁H₁₈O₂, possesses a distinctive structure that fuels its synthetic interest. ontosight.ai It is characterized by an eleven-carbon chain featuring a Z-configured double bond between the eighth and ninth carbon atoms and two ketone groups at the second and fifth positions. ontosight.ai

The key structural features that command attention are:

1,4-Dicarbonyl System: The presence of two ketone groups separated by two methylene (B1212753) groups defines it as a 1,4-dicarbonyl compound. This arrangement is a synthetically valuable motif, enabling the construction of various cyclic systems. nih.govacs.org

Z-Configured Double Bond: The cis or Z geometry of the double bond is a crucial stereochemical feature. libretexts.orgpressbooks.pub The synthesis of molecules with specific double bond configurations is a significant challenge in organic chemistry, and methods to produce Z-alkenes selectively are of particular interest. nih.govrsc.orgqs-gen.com

The combination of these features makes this compound a valuable intermediate in organic synthesis. For instance, it is a known precursor in the total synthesis of cis-jasmone, a commercially important fragrance compound. The Pauson-Khand reaction, a powerful method for constructing cyclopentenones, often utilizes enynes (molecules with both a double and a triple bond) as starting materials. libretexts.orgwikipedia.orgnih.govjk-sci.com The structural elements of this compound are reminiscent of the products derived from such reactions or precursors that could lead to complex polycyclic systems.

The synthesis of this compound itself presents a notable chemical challenge, often involving multi-step reaction sequences. ontosight.ai One reported method involves the electrochemical oxidative decarboxylation of disubstituted malonic acids, which offers a modern and efficient route to this and other diketones.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 4868-21-7 |

| Molecular Formula | C₁₁H₁₈O₂ |

| Molecular Weight | 182.26 g/mol |

| IUPAC Name | This compound |

| Boiling Point | 115-118 °C @ 1.5 Torr |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 7 |

This data is compiled from various chemical databases. chem960.comechemi.com

Historical Perspective on the Study of Undecane (B72203) Derivatives

The study of undecane derivatives is rooted in the broader history of alkane chemistry. Undecane (C₁₁H₂₄), a straight-chain alkane, is a colorless liquid and has been identified in various natural sources, including certain plants and insects, where it can act as a signaling molecule. wikipedia.orgnih.gov

Historically, the primary interest in simple alkanes like undecane was as components of fuels and lubricants. However, as the field of organic chemistry matured, the focus shifted towards functionalized derivatives of these simple hydrocarbon chains. The introduction of functional groups, such as the carbonyls and the double bond in this compound, transforms the relatively inert alkane backbone into a reactive molecule with significant synthetic potential.

The development of synthetic methodologies to introduce functionality at specific positions within a carbon chain has been a central theme in organic synthesis. The study of undecane derivatives, therefore, mirrors the evolution of synthetic organic chemistry, from the challenges of selective functionalization to the development of stereocontrolled reactions to create complex target molecules. The synthesis of compounds like this compound and its alkyne analogue, undec-8-yne-2,5-dione, showcases the progress in constructing molecules with precise structural and stereochemical features. prepchem.comchemsrc.com

Structure

3D Structure

属性

CAS 编号 |

4868-21-7 |

|---|---|

分子式 |

C11H18O2 |

分子量 |

182.26 g/mol |

IUPAC 名称 |

(Z)-undec-8-ene-2,5-dione |

InChI |

InChI=1S/C11H18O2/c1-3-4-5-6-7-11(13)9-8-10(2)12/h4-5H,3,6-9H2,1-2H3/b5-4- |

InChI 键 |

CMOKFBMAFUYELN-PLNGDYQASA-N |

手性 SMILES |

CC/C=C\CCC(=O)CCC(=O)C |

规范 SMILES |

CCC=CCCC(=O)CCC(=O)C |

产品来源 |

United States |

Synthetic Strategies and Methodologies for Z Undec 8 Ene 2,5 Dione

Retrosynthetic Analysis of the (Z)-Undec-8-ene-2,5-dione Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the design of synthetic routes. The primary disconnections often target the formation of the carbon-carbon bonds and the introduction of the ketone and alkene functionalities.

One common strategy involves disconnecting the molecule at the C5-C6 bond, suggesting a Michael addition-type reaction between a five-carbon synthon containing the 2,5-dione moiety and a six-carbon fragment with the Z-alkene. Another approach focuses on disconnecting the C7-C8 bond, which could be formed through a coupling reaction.

The Z-alkene is a crucial stereochemical feature. Retrosynthetically, this can be traced back to the stereoselective reduction of an alkyne precursor or established through reactions that inherently favor the Z-isomer. The dione (B5365651) functionality can be unraveled to simpler precursors such as a hydroxyketone or an enone, which can be further simplified to readily available starting materials.

Classical Synthetic Approaches

The synthesis of this compound can be achieved through multi-step sequences starting from simple and commercially available alkenes and alkynes. ontosight.ai These classical approaches often involve the sequential construction of the carbon skeleton followed by the introduction and manipulation of functional groups.

A typical synthetic sequence might begin with the coupling of two smaller fragments, for instance, a C5 and a C6 unit, to form the undecane (B72203) backbone. One of the fragments would contain a precursor to the dione functionality, while the other would possess the Z-alkene. The Z-configuration of the double bond is often established through the partial hydrogenation of an alkyne using a poisoned catalyst, such as Lindlar's catalyst.

Alternatively, a strategy could commence with a starting material that already contains the required carbon chain length, followed by a series of functional group interconversions. This might involve the selective oxidation of specific carbons to introduce the ketone groups and the isomerization or stereoselective formation of the double bond.

| Starting Material | Key Reactions | Outcome |

| Hept-4-in-1-al and Methyl vinyl ketone | Michael addition, hydrogenation | Formation of the undecane backbone with subsequent stereoselective reduction to the Z-alkene. |

| Undec-8-ynoic acid | Oxidation, functional group manipulation | Introduction of ketone functionalities and stereoselective reduction of the alkyne. |

Achieving control over the Z-configuration of the double bond is a critical aspect of synthesizing this compound. Carbonylation reactions, which introduce a carbonyl group into an organic molecule, can be employed in conjunction with isomerization techniques to achieve the desired stereochemistry. ontosight.ai

One strategy involves the carbonylation of a suitable precursor, such as an organometallic species, to form a ketone. Subsequent isomerization of an E/Z mixture of the alkene can be performed to enrich the desired Z-isomer. This isomerization can be facilitated by various methods, including photochemical techniques or the use of specific catalysts that promote the equilibration to the thermodynamically more stable isomer, which in some cases can be the Z-isomer depending on the substitution pattern.

A notable and efficient synthesis of this compound utilizes (Z)-7-nitro-3-heptene as a key intermediate. tandfonline.com This approach leverages the versatility of the nitro group in organic synthesis.

The synthesis begins with the conjugate addition of (Z)-7-nitro-3-heptene to methyl vinyl ketone. This reaction is often carried out under heterogeneous catalysis. The resulting nitro-ketone intermediate is then subjected to a Nef reaction, which converts the nitro group into a carbonyl group, thereby affording this compound. tandfonline.com This method is advantageous as it allows for the direct introduction of the C1-C5 dione fragment while preserving the pre-existing Z-alkene in the heptene (B3026448) starting material.

| Intermediate | Reaction | Product |

| (Z)-7-Nitro-3-heptene | Conjugate addition with methyl vinyl ketone | (Z)-10-nitroundec-5-en-2-one |

| (Z)-10-nitroundec-5-en-2-one | Nef Reaction | This compound |

Another synthetic strategy involves the selective oxidation of a terminal vinylic group in a suitable undecadienone precursor. This approach requires a precursor with two double bonds, one of which is destined to become the Z-configured internal alkene, while the other, a terminal alkene, serves as a handle for oxidation to a ketone.

The selective oxidation can be achieved using various reagents, such as ozone (O₃) followed by a reductive workup (ozonolysis), or other methods like Wacker-type oxidations, which specifically target terminal alkenes. The success of this strategy hinges on the differential reactivity of the two double bonds within the precursor molecule, allowing for the selective transformation of the terminal vinyl group without affecting the internal Z-alkene.

Modern and Advanced Synthetic Techniques

More contemporary approaches to the synthesis of this compound focus on improving efficiency, atom economy, and stereoselectivity. These methods often employ advanced catalytic systems and novel reaction pathways.

One such modern technique is the electrochemical oxidative decarboxylation of disubstituted malonic acids. This method provides an efficient route to the diketone. The process utilizes an undivided electrochemical cell with graphite (B72142) electrodes in methanol (B129727) with ammonia (B1221849) as a base. A malonic acid precursor undergoes decarboxylation to yield the desired diketone after acid hydrolysis. This electrochemical approach is advantageous due to its mild reaction conditions and avoidance of stoichiometric oxidants, aligning with the principles of green chemistry.

Metathesis reactions, particularly ring-closing metathesis (RCM) followed by ring-opening, or cross-metathesis, have also emerged as powerful tools for the construction of complex alkenes. A carefully designed diene precursor could undergo a cross-metathesis reaction with a suitable partner to furnish the this compound scaffold with high stereocontrol, often dictated by the choice of the metathesis catalyst.

Electrochemical Oxidative Decarboxylation Methods

A modern and efficient approach to synthesizing this compound involves the electrochemical oxidative decarboxylation of a disubstituted malonic acid precursor. This method stands out for its mild reaction conditions and alignment with green chemistry principles by avoiding the use of stoichiometric oxidants. chemistry-reaction.com

The process typically utilizes an undivided electrochemical cell with graphite or platinum electrodes. chemistry-reaction.com The malonic acid derivative bearing the necessary carbon framework is electrolyzed in a suitable solvent like methanol, often with a base such as ammonia. chemistry-reaction.com The reaction proceeds through the formation of radical and zwitterionic intermediates following the loss of electrons, leading to sequential decarboxylation. The final diketone is obtained after an acidic workup. chemistry-reaction.com Research has demonstrated that this method can be applied to malonic acids with γ-ketone functionalities, achieving an isolated yield of 83% for this compound's precursor. chemistry-reaction.com Electrochemical synthesis, in general, offers a sustainable and practical pathway for such chemical transformations. wikipedia.org

| Parameter | Condition | Reference |

|---|---|---|

| Cell Type | Undivided | chemistry-reaction.com |

| Electrodes | Graphite or Platinum | chemistry-reaction.com |

| Solvent | Methanol | chemistry-reaction.com |

| Base | Ammonia | chemistry-reaction.com |

| Current Efficiency | 10–16% | chemistry-reaction.com |

| Isolated Yield | 83% | chemistry-reaction.com |

Stereoselective Synthesis of the (Z)-Olefin Moiety

The Z-configuration of the double bond in this compound is crucial for its utility, particularly in the synthesis of cis-jasmone. Several stereoselective methods can be considered for the formation of this (Z)-olefin.

One potential strategy involves the stereoselective reduction of an alkyne precursor, such as undec-8-yne-2,5-dione. The synthesis of this alkyne has been reported via the reaction of hept-4-in-1-al with methyl vinyl ketone. prepchem.com Subsequent partial hydrogenation of the alkyne using a catalyst like Lindlar's catalyst would be expected to yield the desired (Z)-alkene with high stereoselectivity.

Another widely used method for the stereoselective synthesis of Z-alkenes is the Wittig reaction. masterorganicchemistry.com In this approach, a suitable phosphonium (B103445) ylide would be reacted with an appropriate aldehyde. For the synthesis of this compound, this could involve the reaction of a phosphorane with an aldehyde that contains the dione precursor moiety. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions, often favoring the Z-isomer with non-stabilized ylides. masterorganicchemistry.com

Olefin metathesis, particularly ring-closing metathesis (RCM), is another powerful tool for forming specific olefin geometries, although it is more commonly applied to the synthesis of cyclic compounds. nih.govutc.edu A cross-metathesis approach could potentially be employed to construct the undecene backbone with Z-selectivity, depending on the choice of catalyst and substrates. nih.gov

Catalytic Methods in Dione Synthesis

The 1,4-dicarbonyl motif is a key feature of this compound. Various catalytic methods are available for the synthesis of such structures.

The Stetter reaction is a classic method for the synthesis of 1,4-dicarbonyl compounds. chemistry-reaction.comwikipedia.orgnih.govorganic-chemistry.org This reaction involves the conjugate addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophile such as a thiazolium salt or cyanide. wikipedia.orgnih.govorganic-chemistry.org For the synthesis of the target molecule's backbone, one could envision a Stetter reaction between an appropriate aldehyde and a vinyl ketone derivative. The reaction proceeds via an umpolung mechanism, where the aldehyde's carbonyl carbon is converted into a nucleophile. wikipedia.orgorganic-chemistry.org

The Michael addition is another fundamental reaction for the formation of 1,4-dicarbonyl systems. masterorganicchemistry.comwikipedia.orgyoutube.com This reaction involves the addition of a nucleophile, such as a ketone enolate, to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comwikipedia.orgyoutube.com A potential route to the undecanedione skeleton would involve the Michael addition of a ketone enolate to a suitable α,β-unsaturated ketone, followed by further modifications to introduce the double bond at the desired position.

Comparison and Evaluation of Synthetic Efficiencies and Selectivities

When evaluating the different synthetic strategies for this compound, several factors must be considered, including yield, stereoselectivity, step economy, and environmental impact.

The electrochemical oxidative decarboxylation method appears to be a highly efficient and direct route, providing the target precursor in a high yield of 83% in a single electrochemical step from a tailored malonic acid. chemistry-reaction.com This method is advantageous due to its mild conditions and avoidance of harsh chemical oxidants, contributing to a better environmental profile. However, it requires specialized electrochemical equipment.

| Method | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Electrochemical Oxidative Decarboxylation | High yield, single step, environmentally friendly | Requires specialized equipment, precursor synthesis may be multi-step | chemistry-reaction.com |

| Alkyne Reduction | High potential for Z-selectivity | Multi-step, lower overall yield likely | prepchem.com |

| Wittig Reaction | Good Z-selectivity possible | Multi-step (synthesis of fragments), potential for E/Z mixtures | masterorganicchemistry.com |

| Stetter Reaction / Michael Addition | Effective for 1,4-dione formation | Multi-step, requires subsequent olefination with stereocontrol | wikipedia.orgmasterorganicchemistry.comnih.govorganic-chemistry.orgwikipedia.orgyoutube.com |

Chemical Reactivity and Transformation Mechanisms of Z Undec 8 Ene 2,5 Dione

Reactivity Profiles of α,β-Unsaturated Ketones and 1,4-Diketones

The reactivity of (Z)-Undec-8-ene-2,5-dione is best understood by considering the distinct characteristics of its constituent functional moieties. Although the ketone groups are not in conjugation with the double bond, understanding the reactivity of α,β-unsaturated ketones provides a useful contrast to the behavior of this specific molecule.

α,β-Unsaturated Ketones: These compounds contain a conjugated system where a carbon-carbon double bond is directly attached to a carbonyl group. fiveable.mefiveable.me This conjugation leads to electron delocalization across the O=C–C=C system, resulting in enhanced stability and unique reactivity. fiveable.me The β-carbon becomes electrophilic and susceptible to nucleophilic attack, a phenomenon known as conjugate or 1,4-addition. wikipedia.orgopenstax.org This reactivity is a cornerstone of reactions like the Michael addition. pressbooks.pub

1,4-Diketones: In contrast, this compound is a 1,4-diketone, where the two carbonyl groups are separated by two methylene (B1212753) groups. This separation precludes electronic conjugation between the ketones. Consequently, they generally react as individual ketones. However, their proximity allows for intramolecular reactions, such as aldol (B89426) condensations, to form five-membered rings. pearson.comlibretexts.org The synthesis of 1,4-diketones can be achieved through various methods, including the Stetter reaction, oxidative coupling of ketone enolates, and multicomponent reactions. nih.govacs.orgrsc.orgrsc.org

The reactivity of this compound is therefore a composite of the reactions typical of isolated ketones and an isolated (Z)-alkene.

Reaction Pathways Involving Ketone Functional Groups

The two ketone groups in this compound are primary sites for a variety of chemical transformations.

Nucleophilic Addition Reactions

Like all ketones, the carbonyl carbons in this compound are electrophilic and can be attacked by nucleophiles. The general mechanism involves the nucleophile adding to the carbonyl carbon, leading to a tetrahedral intermediate which is then protonated to form an alcohol.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product Type | Reagent Examples |

|---|---|---|

| Hydride ions | Secondary alcohols | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) |

| Organometallic reagents | Tertiary alcohols | Grignard reagents (R-MgX), Organolithium reagents (R-Li) |

| Cyanide ion | Cyanohydrins | Hydrogen cyanide (HCN), Sodium cyanide (NaCN) |

The presence of two ketone groups means that these reactions can potentially occur at either or both sites, depending on the stoichiometry of the reagents used.

Enolization and Condensation Reactions (e.g., Aldol, Knoevenagel)

Ketones with α-hydrogens, such as this compound, can exist in equilibrium with their enol tautomers. wikipedia.org This process, known as enolization, is catalyzed by both acids and bases and is a critical step in many condensation reactions. wikipedia.orgpitt.edu

Aldol Condensation: The presence of two ketone groups and multiple α-hydrogens in this compound allows for intramolecular aldol condensation. acs.org Under basic or acidic conditions, an enolate can form at one of the α-carbons and attack the other carbonyl group, leading to the formation of a cyclic β-hydroxy ketone. pearson.comnih.gov Subsequent dehydration can yield a cyclopentenone derivative. The formation of five- and six-membered rings is generally favored due to their thermodynamic stability. libretexts.org

Knoevenagel Condensation: This reaction involves the condensation of a ketone with an active methylene compound in the presence of a weak base. purechemistry.orgwikipedia.org this compound could react with compounds like malonic esters or cyanoacetic acid at either of its carbonyl groups to form α,β-unsaturated products after dehydration. purechemistry.orgyoutube.com The Doebner modification uses pyridine (B92270) and a carboxylic acid-containing active methylene compound, which often leads to decarboxylation. wikipedia.org

Oxidation and Reduction Transformations

The ketone functionalities of this compound can undergo both oxidation and reduction. ontosight.ai

Reduction: The ketone groups can be reduced to secondary alcohols using various reducing agents. wikipedia.org

Selective Reduction: Reagents like sodium borohydride (NaBH₄) are commonly used for this transformation.

Complete Reduction (Deoxygenation): Stronger methods like the Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions can reduce the ketones to the corresponding alkanes. rsc.org The Clemmensen reduction of 1,4-diketones can sometimes lead to a mixture of products, including saturated and unsaturated alcohols. rsc.org

Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, they can be cleaved under harsh conditions with strong oxidizing agents like potassium permanganate (B83412) or dichromate, breaking the carbon-carbon bonds adjacent to the carbonyl group. A more specific oxidation relevant to cyclic ketones is the Baeyer-Villiger oxidation, which converts a ketone to an ester using a peroxyacid. For a 1,4-diketone, this could potentially lead to the formation of lactones. researchgate.net

Reactions at the (Z)-Olefin Moiety

The isolated (Z)-configured double bond in this compound undergoes reactions typical of alkenes.

Stereospecific Addition Reactions

The stereochemistry of the (Z)-double bond can direct the stereochemical outcome of addition reactions. A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com

Table 2: Examples of Stereospecific Additions to Alkenes

| Reaction | Reagents | Stereochemical Outcome | Product Type |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C or PtO₂ | Syn-addition | Alkane |

| Halogenation | Br₂, Cl₂ | Anti-addition | Dihaloalkane |

| Epoxidation | m-CPBA, other peroxyacids | Syn-addition | Epoxide |

| Hydroboration-Oxidation | 1. BH₃-THF, 2. H₂O₂, NaOH | Syn-addition, Anti-Markovnikov | Alcohol |

For this compound, these reactions would occur at the C8-C9 double bond. For instance:

Syn-hydrogenation would yield undecane-2,5-dione.

Anti-addition of bromine would result in the formation of (8R,9R)- and (8S,9S)-8,9-dibromoundecane-2,5-dione as a racemic mixture.

Syn-dihydroxylation would produce (8R,9S)-undecane-2,5-diol (a meso compound if the rest of the molecule were symmetric).

The development of stereoselective methods for synthesizing both (Z)- and (E)-alkenes is an active area of research, often employing transition-metal catalysis. acs.orgacs.orgresearchgate.net

Olefin Metathesis and Functionalization

The alkene functional group in this compound is a key site for chemical modification. While specific research on olefin metathesis involving this exact compound is not extensively detailed in readily available literature, the principles of olefin chemistry allow for predictable transformations. Olefin metathesis would provide a powerful tool for chain elongation, shortening, or the introduction of new functional groups by cross-metathesis with other olefins.

Functionalization of the double bond can also be achieved through various addition reactions. Standard alkene reactions such as hydrogenation would saturate the double bond to yield undecane-2,5-dione. Halogenation, epoxidation, and dihydroxylation would introduce new functional groups at the C8 and C9 positions, leading to a diverse range of derivatives for further synthetic applications.

Cyclization Reactions and Ring-Closure Products

The 1,4-dicarbonyl structure of this compound is predisposed to intramolecular cyclization reactions, leading to the formation of both carbocyclic and heterocyclic ring systems. These transformations are often highly efficient due to the favorable proximity of the reacting functional groups. libretexts.org

One of the most significant reactions of this compound is its conversion to cis-jasmone, a valuable fragrance compound. This transformation is a classic example of an intramolecular aldol condensation followed by dehydration. libretexts.org The reaction is typically carried out in the presence of a base, such as sodium or potassium hydroxide, in an alcoholic solvent.

The mechanism proceeds via the formation of an enolate at one of the α-carbons (C1, C3, or C6). While multiple enolates can form, the deprotonation at the C6 α-carbon initiates the key ring-forming step. This enolate then acts as a nucleophile, attacking the C2 carbonyl carbon. This intramolecular attack is sterically favored to form a five-membered ring over other possibilities. libretexts.orgstackexchange.com The resulting aldol addition product, a β-hydroxy ketone, readily undergoes dehydration under the reaction conditions to yield the conjugated cyclopentenone structure of cis-jasmone. The Z-configuration of the starting material's side chain is retained in the final product.

This alkali-catalyzed cyclization is a thermodynamically controlled process, favoring the formation of the more stable five-membered ring. libretexts.orgstackexchange.com

Table 1: Reaction Parameters for Alkali-Catalyzed Cyclization to Jasmone (B1672801)

| Parameter | Description |

|---|---|

| Starting Material | This compound |

| Reagent | Aqueous or alcoholic alkali (e.g., NaOH, KOH) |

| Reaction Type | Intramolecular Aldol Condensation & Dehydration |

| Intermediate | Cyclic β-hydroxy ketone |

| Product | cis-Jasmone |

| Ring Size | 5-membered cyclopentenone |

The 1,4-dicarbonyl motif of this compound is also a classic precursor for the synthesis of five-membered heterocyclic compounds, most notably furans, via the Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.org This reaction provides a synthetically valuable method for obtaining substituted furans. wikipedia.org

The Paal-Knorr furan (B31954) synthesis requires an acid catalyst, such as sulfuric acid, hydrochloric acid, or a Lewis acid. organic-chemistry.orgalfa-chemistry.com The mechanism involves the protonation of one carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The second carbonyl group then tautomerizes to its enol form. The enol's hydroxyl group then acts as a nucleophile, attacking the protonated carbonyl to form a cyclic hemiacetal. wikipedia.orgquimicaorganica.org Subsequent dehydration of this intermediate under the acidic conditions leads to the formation of the aromatic furan ring. wikipedia.org

In the case of undec-8-ene-2,5-dione, this reaction would yield 2-methyl-5-(hex-3-en-1-yl)furan, with the stereochemistry of the side chain's double bond preserved.

Table 2: Paal-Knorr Furan Synthesis from Undec-8-ene-2,5-dione

| Feature | Description |

|---|---|

| Reaction Name | Paal-Knorr Furan Synthesis |

| Required Moiety | 1,4-Diketone |

| Catalyst | Protic acid (e.g., H₂SO₄) or Lewis acid |

| Key Intermediate | Cyclic Hemiacetal |

| Product Type | Substituted Furan |

| Predicted Product | 2-methyl-5-((Z)-hex-3-en-1-yl)furan |

Furthermore, by reacting the dione (B5365651) with a primary amine or ammonia (B1221849) in the presence of an acid catalyst, the corresponding pyrrole (B145914) derivative can be synthesized in a variation of the Paal-Knorr synthesis. wikipedia.orgalfa-chemistry.com The mechanism is analogous, involving the formation of a hemiaminal followed by cyclization and dehydration to yield the pyrrole ring. wikipedia.org

Derivatization and Analogue Synthesis of Z Undec 8 Ene 2,5 Dione

Modification at Ketone Centers

The two ketone groups in (Z)-undec-8-ene-2,5-dione are primary sites for derivatization. Reactions at these centers can be controlled to achieve selective mono- or di-functionalization, leading to a variety of derivatives.

Reduction Reactions: The selective reduction of one or both ketone groups offers a pathway to valuable hydroxy-functionalized derivatives. The diastereoselective reduction of 1,3-diketones to their corresponding diols can be achieved with high stereocontrol using reagents like diisopropoxytitanium(III) tetrahydroborate, which typically yields syn-diols as the major product. acs.org For cyclic 1,3-diketones, enantioselective desymmetric reduction can be accomplished using chiral phosphinamide organocatalysts, affording chiral cyclic 3-hydroxy ketones with high enantioselectivity. acs.org While specific examples for this compound are not extensively documented, these general methods for diketone reduction are applicable. The resulting hydroxy ketones and diols can serve as precursors for further functionalization, such as esterification or etherification.

Olefinations and Additions: The ketone functionalities can undergo olefination reactions, such as the Wittig reaction, to introduce new carbon-carbon double bonds. The stereochemical outcome of the Wittig reaction, yielding either E- or Z-alkenes, is dependent on the stability of the ylide used. rsc.org Grignard reagents and organolithium compounds typically add directly to the carbonyl carbon in a 1,2-addition fashion, leading to the formation of tertiary alcohols. organic-chemistry.orgstackexchange.com In the case of α,β-unsaturated ketones, this 1,2-addition is generally favored over 1,4-conjugate addition. The chemoselectivity of these additions to the two ketone groups in this compound would likely be influenced by steric factors and the specific reaction conditions employed.

Thionation Reactions: The conversion of the ketone groups to thioketones can be achieved using reagents like Lawesson's reagent. This modification has been explored in the synthesis of thio-analogues of jasmone (B1672801), a related compound. While the resulting thio-compounds often lack the characteristic jasmine scent of their oxygenated counterparts, they can exhibit other interesting and intense odors. nih.gov

Table 1: Examples of Modifications at Ketone Centers of 1,4-Diketones

| Reaction Type | Reagent/Catalyst | Product Type | Potential Application to this compound |

|---|---|---|---|

| Diastereoselective Reduction | (iPrO)₂TiBH₄ | syn-Diol | Synthesis of dihydroxy derivatives |

| Enantioselective Reduction | Chiral Phosphinamide | Chiral Hydroxy Ketone | Access to enantiomerically enriched building blocks |

| Wittig Reaction | Phosphonium (B103445) Ylide | Alkene | Introduction of exocyclic double bonds |

| Grignard Addition | RMgX | Tertiary Alcohol | Formation of substituted hydroxy derivatives |

| Thionation | Lawesson's Reagent | Thioketone | Synthesis of sulfur-containing analogues |

Transformations Involving the Alkene Moiety

The Z-configured double bond in this compound is another key site for derivatization, allowing for the introduction of new functional groups and the alteration of the carbon skeleton.

Epoxidation: The alkene can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). acs.orgpolyu.edu.hkwikipedia.org This reaction is stereospecific, with the epoxide ring being delivered to one face of the double bond. The resulting epoxide is a versatile intermediate that can be opened under acidic or basic conditions to yield diols or other difunctionalized compounds.

Dihydroxylation: The syn-dihydroxylation of the alkene can be achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). researchgate.net The Sharpless asymmetric dihydroxylation, which employs a chiral ligand in conjunction with a catalytic amount of OsO₄, allows for the enantioselective synthesis of vicinal diols. encyclopedia.pubwikipedia.org These diols can serve as chiral building blocks for the synthesis of more complex molecules.

Cyclopropanation: The double bond can be converted to a cyclopropane (B1198618) ring. This modification has been explored in the synthesis of analogues of jasmone and methyl jasmonate, where cyclopropanation of the side chain double bond has been shown to influence the odor characteristics of the molecule, sometimes leading to a cleaner and more natural scent. researchgate.netokayama-u.ac.jp

Table 2: Examples of Transformations of the Alkene Moiety

| Reaction Type | Reagent/Catalyst | Product Type | Potential Application to this compound |

|---|---|---|---|

| Epoxidation | m-CPBA | Epoxide | Synthesis of epoxy-diketone derivatives |

| Dihydroxylation | OsO₄, NMO | Vicinal Diol | Formation of dihydroxy-diketone derivatives |

| Asymmetric Dihydroxylation | AD-mix-β | Chiral Vicinal Diol | Access to enantiomerically pure diols |

| Cyclopropanation | Simmons-Smith or other | Cyclopropyl-diketone | Modification of the carbon skeleton |

Synthesis of Polycyclic and Spiro Derivatives

The presence of both ketone and alkene functionalities within the same molecule makes this compound an excellent precursor for the synthesis of various polycyclic and spirocyclic compounds through intramolecular reactions.

Intramolecular Aldol (B89426) Condensation: One of the most well-documented transformations of this compound is its intramolecular aldol condensation to form cis-jasmone. This reaction, typically carried out under acidic or basic conditions, involves the formation of an enolate which then attacks the other carbonyl group, leading to a five-membered ring after dehydration. This transformation is a key step in many total syntheses of this commercially important fragrance compound. nih.govnih.gov

Pauson-Khand Reaction: The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a powerful tool for the synthesis of cyclopentenones. okayama-u.ac.jpwikipedia.orgnih.gov While intermolecular versions can have poor selectivity, the intramolecular Pauson-Khand reaction is highly efficient for forming fused bicyclic systems. wikipedia.orgbohrium.comuwindsor.ca By appropriately modifying this compound to incorporate an alkyne functionality, this reaction could be employed to construct novel polycyclic frameworks.

Nazarov Cyclization: The Nazarov cyclization is another electrocyclic reaction that can be used to form cyclopentenones from divinyl ketones. nih.govnih.gov By converting the ketone functionalities of this compound into vinyl groups, this cyclization could potentially be used to generate bicyclic systems.

Synthesis of Spiro Compounds: 1,4-Diketones are known precursors for the synthesis of spiro compounds, including spiroketals and spiro-pyrrolidines. organic-chemistry.orgresearchgate.netresearchgate.netresearchgate.netnih.govrsc.org For instance, the reaction of a 1,4-diketone with an amino acid and a suitable dipolarophile can lead to the formation of spiro[pyrrolidine-2,3′-oxindoles] through a 1,3-dipolar cycloaddition. nih.gov The synthesis of spiroketals can be achieved through acid-catalyzed cyclization of a dihydroxy ketone, which could be obtained from this compound via reduction of the ketones and dihydroxylation of the alkene.

Table 3: Examples of Polycyclic and Spiro Derivative Synthesis from 1,4-Diketones

| Reaction Type | Key Intermediate/Reaction | Product Type | Potential Application to this compound |

|---|---|---|---|

| Intramolecular Aldol Condensation | Enolate formation and cyclization | Cyclopentenone (cis-jasmone) | Established route to a key fragrance compound |

| Pauson-Khand Reaction | Alkyne-modified diketone | Fused Bicyclic Ketone | Synthesis of novel polycyclic frameworks |

| Nazarov Cyclization | Divinyl ketone derivative | Bicyclic Ketone | Potential route to fused ring systems |

| 1,3-Dipolar Cycloaddition | Azomethine ylide from amino acid | Spiro-pyrrolidine | Synthesis of heterocyclic spiro compounds |

| Spiroketalization | Dihydroxy ketone | Spiroketal | Formation of oxygen-containing spirocycles |

Structure-Reactivity Relationships in Derivatives

The structural modifications of this compound can have a profound impact on the reactivity and properties of the resulting derivatives. This is particularly evident in the context of fragrance chemistry, where subtle changes in molecular structure can lead to significant alterations in odor profile.

Studies on analogues of jasmone, which is directly synthesized from this compound, have provided valuable insights into these structure-activity relationships. For instance, the introduction of a cyclopropane ring in place of the double bond in the pentenyl side chain of jasmone has been shown to produce a diffusive, warm, fruity, and natural jasmine scent. researchgate.net In contrast, modification of the cyclopentenone ring often leads to a decrease in odor intensity and character. researchgate.netokayama-u.ac.jp

The synthesis of various heterocyclic analogues of jasmone has also been explored. Pyrrolidinone, oxazolidinone, and thiazolidinone analogues have been shown to possess interesting and specific floral and jasmine-like odors. researchgate.net Thionation of the carbonyl groups in jasmone analogues, while removing the characteristic jasmine scent, can lead to other intense and durable fruity, floral, or herbal notes. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (Z)-undec-8-ene-2,5-dione, particularly for confirming the Z-configuration of the carbon-carbon double bond. Analysis of both ¹H and ¹³C NMR spectra provides a detailed map of the molecule's carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the olefinic protons are critical for assigning the stereochemistry. For the (Z)-isomer, the vicinal coupling constant (J-value) between the alkene protons typically falls within the range of 10–12 Hz. The protons of the two ketone groups and the various methylene (B1212753) groups in the undecene chain will also exhibit characteristic chemical shifts and splitting patterns, allowing for a complete assignment of the proton environment.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The carbon atoms of the two ketone functional groups are readily identified by their characteristic downfield chemical shifts, typically in the range of δ 207-210 ppm. The olefinic carbons also show distinct signals in the alkene region of the spectrum (around δ 120-140 ppm). The remaining aliphatic carbons can be assigned based on their chemical shifts and through the use of two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), which correlates proton and carbon signals.

Table 1: Representative NMR Data for this compound

| Technique | Key Feature | Typical Chemical Shift (δ) / Coupling Constant (J) |

| ¹H NMR | Alkene Protons | 5.21–5.44 ppm (multiplet) |

| J = 10–12 Hz (for Z-isomer) | ||

| ¹³C NMR | Ketone Carbons | 207.4 and 209.1 ppm |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and confirm the molecular formula of this compound. The compound has a molecular formula of C₁₁H₁₈O₂ and a molecular weight of approximately 182.26 g/mol . echemi.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to definitively confirm the elemental composition.

Electron ionization (EI) mass spectrometry often leads to characteristic fragmentation patterns that can provide further structural information. For instance, the fragmentation of the related compound 2,5-hexanedione (B30556) shows a prominent peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, and other fragments resulting from cleavage of the carbon chain. nih.gov Similar fragmentation pathways would be expected for this compound, aiding in its structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent and diagnostic absorption bands are those corresponding to the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations.

The two ketone groups give rise to a strong, sharp absorption band in the region of 1700–1750 cm⁻¹. The C=C stretching vibration of the alkene functional group typically appears as a medium to weak absorption band around 1650 cm⁻¹. The presence of these characteristic peaks provides strong evidence for the dione (B5365651) and alkene functionalities within the molecule.

Table 2: Key Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ketone | C=O Stretch | 1700–1750 |

| Alkene | C=C Stretch | ~1650 |

Chromatographic Techniques for Separation and Purity Determination (e.g., GC-MS, HPLC)

Chromatographic methods are essential for separating this compound from any starting materials, byproducts, or isomers, as well as for assessing its purity. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are two powerful techniques commonly used for this purpose.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for volatile and thermally stable compounds like this compound. The retention time in the gas chromatogram provides a measure of the compound's identity, while the mass spectrum of the eluting peak confirms its structure. GC-MS is also highly effective for detecting and identifying any impurities present in the sample.

HPLC is another valuable tool for purity assessment, particularly for less volatile compounds or for preparations where thermal degradation is a concern. By selecting an appropriate stationary phase and mobile phase, this compound can be effectively separated from related compounds. The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. Purity levels exceeding 98% are often achievable for this compound.

X-ray Crystallography for Solid-State Structure Elucidation (if applicable to derivatives)

While obtaining single crystals of this compound itself may be challenging, X-ray crystallography can be a powerful technique for the unambiguous determination of the solid-state structure of its crystalline derivatives. By converting the liquid dione into a solid derivative, it may be possible to grow single crystals suitable for X-ray diffraction analysis.

This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For derivatives of this compound, X-ray crystallography could definitively confirm the Z-stereochemistry of the double bond and provide detailed insights into the three-dimensional arrangement of the atoms. This method, when applicable, offers the most definitive structural proof.

Theoretical and Computational Investigations of Z Undec 8 Ene 2,5 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of (Z)-undec-8-ene-2,5-dione. These calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is crucial for predicting the molecule's reactivity.

The presence of two ketone groups and a cis-configured double bond dictates the molecule's electronic behavior. The carbonyl groups are electron-withdrawing, leading to electrophilic carbon centers and nucleophilic oxygen atoms. The double bond, in turn, represents a region of high electron density, susceptible to electrophilic attack.

Key Predicted Electronic Properties:

| Property | Predicted Characteristic | Implication for Reactivity |

| HOMO (Highest Occupied Molecular Orbital) | Likely localized on the C=C double bond. | Site for electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | Likely centered on the carbonyl carbons. | Site for nucleophilic attack. |

| Electrostatic Potential | Negative potential around the carbonyl oxygens; positive potential around carbonyl carbons and allylic protons. | Guides intermolecular interactions and reactions with charged species. |

| Dipole Moment | A non-zero dipole moment is expected due to the polar carbonyl groups. | Influences solubility and intermolecular forces. |

These calculations would allow for the prediction of reaction sites. For example, nucleophiles would be predicted to attack the carbonyl carbons, while electrophiles would target the double bond. The relative reactivity of the two carbonyl groups could also be assessed based on subtle differences in their electronic environment.

Conformational Analysis and Stereochemical Insights through Molecular Modeling

The flexibility of the undecene chain in this compound allows it to adopt numerous conformations. Molecular modeling techniques, ranging from molecular mechanics to more accurate quantum chemical methods, can be used to explore the potential energy surface and identify the most stable conformers.

Understanding the preferred conformations is essential, as the three-dimensional structure of the molecule influences its physical properties and its ability to interact with other molecules, such as enzymes or receptors in biological systems.

Reaction Mechanism Elucidation using Computational Chemistry

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, a key reaction of interest is its acid-catalyzed intramolecular aldol (B89426) condensation, which leads to the formation of the commercially important fragrance compound, cis-jasmone.

Using computational methods, the entire reaction pathway for this cyclization can be mapped out. This would involve:

Identifying the reactants, intermediates, transition states, and products.

Calculating the energies of each of these species.

Determining the activation energies for each step of the reaction.

The mechanism likely proceeds through the enolization of one of the ketone groups, followed by an intramolecular nucleophilic attack of the enol on the other carbonyl carbon. The subsequent dehydration would yield the final cyclopentenone ring of cis-jasmone. Computational studies could confirm this proposed mechanism and provide a quantitative understanding of the reaction kinetics.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the computational model.

Predicted Spectroscopic Data:

| Spectroscopy Type | Predicted Features |

| ¹H NMR | Signals for the vinyl protons of the cis-double bond would be expected in the range of 5.2-5.5 ppm. The chemical shifts of the methylene (B1212753) protons adjacent to the carbonyl groups and the double bond would also be predicted. |

| ¹³C NMR | The carbonyl carbons would appear as distinct signals downfield (around 208-210 ppm). The carbons of the double bond would resonate in the vinylic region (around 125-135 ppm). |

| Infrared (IR) | A strong absorption band corresponding to the C=O stretching vibration of the ketone groups would be predicted around 1715 cm⁻¹. A weaker C=C stretching vibration for the cis-double bond would also be anticipated. |

| UV-Vis | The molecule contains two isolated chromophores: the C=C double bond and the two C=O groups. Weak n→π* transitions for the carbonyl groups would be expected in the UV region. |

By comparing these computationally predicted spectra with experimentally obtained spectra, the accuracy of the chosen theoretical model can be assessed. Any discrepancies can provide further insights into the molecule's structure and electronic properties.

Biological Activities and Mechanistic Investigations of Z Undec 8 Ene 2,5 Dione and Its Derivatives

Antimicrobial Activity Studies

(Z)-Undec-8-ene-2,5-dione has demonstrated general antimicrobial properties, with some studies suggesting mechanisms that target fundamental cellular processes in pathogens. However, a comprehensive profile of its activity against a wide range of specific bacterial and fungal species, including quantitative data such as Minimum Inhibitory Concentrations (MICs), is not extensively available in current scientific literature.

Mechanisms of Action against Bacterial Pathogens

While specific studies detailing the antibacterial mechanisms of this compound are limited, the proposed mode of action for its general antimicrobial effects involves the disruption of microbial membranes. The hydrophobic nature of the undecene chain is thought to facilitate its integration into the lipid bilayer of bacterial cell membranes. This insertion can lead to a loss of membrane integrity, increased permeability, and subsequent leakage of essential intracellular components, ultimately resulting in cell death. Further research is required to elucidate the specific molecular interactions and the spectrum of bacterial pathogens susceptible to this mechanism.

Table 1: Antimicrobial Activity Data for this compound against Bacterial Pathogens

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Source |

| Data not available | Data not available |

Antifungal Activity Mechanisms

The antifungal activity of this compound is suggested to operate through similar mechanisms as its antibacterial action, with a notable emphasis on membrane disruption. In addition to causing membrane permeabilization, it has been proposed that this compound can induce apoptosis in fungal cells. This programmed cell death pathway is a complex process involving the upregulation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins. The activation of these cascades leads to the controlled demise of the fungal pathogen. Research indicates that the compound possesses significant antimicrobial properties, particularly against fungal pathogens.

Table 2: Antifungal Activity Data for this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Source |

| Data not available | Data not available |

Potential Anticancer Activity

Preliminary research suggests that this compound exhibits cytotoxic effects against cancer cell lines, pointing towards a potential role as an anticancer agent. However, detailed investigations into its specific cellular and molecular targets, as well as comprehensive data on its efficacy against a broad panel of cancer cell lines, are not yet available.

Cellular and Molecular Targets

The precise cellular and molecular targets of this compound in cancer cells have not been fully elucidated. General studies indicate that the compound may modulate key signaling pathways that are crucial for cell survival and proliferation. The dione (B5365651) functionality present in the molecule could potentially interact with various cellular nucleophiles, including amino acid residues in proteins, which may contribute to its biological activity. Further research is necessary to identify the specific proteins and pathways that are targeted by this compound.

Mechanisms of Cytotoxicity and Antiproliferative Effects

The cytotoxic and antiproliferative effects of this compound are believed to be mediated through the induction of apoptosis. By activating apoptotic pathways, the compound can trigger a cascade of events leading to programmed cell death in cancer cells. This mechanism is a hallmark of many chemotherapeutic agents and suggests that this compound could selectively eliminate cancerous cells. However, specific details regarding the apoptotic pathways involved and the intrinsic and extrinsic factors that are modulated remain to be investigated.

Table 3: Cytotoxicity Data for this compound against Cancer Cell Lines

| Cancer Cell Line | IC50 Value | Source |

| Data not available | Data not available |

Neuroprotective Potentials and Associated Molecular Mechanisms (if structurally relevant)

While there is no direct research on the neuroprotective potential of this compound, the structural class of diones and related ketone bodies has been investigated for such properties. The presence of ketone bodies has been linked to broad neuroprotective effects. The mechanisms underlying these effects are thought to involve the enhancement of neuronal energy reserves, which improves the ability of neurons to withstand metabolic challenges, as well as potential antioxidant and anti-inflammatory actions.

The neuroprotective effects of ketone bodies are believed to be mediated through several mechanisms, including:

Improved mitochondrial function: Ketone bodies can serve as an alternative energy source for the brain, particularly when glucose metabolism is impaired.

Reduction of oxidative stress: The metabolism of ketone bodies may lead to a decrease in the production of reactive oxygen species.

Modulation of inflammation: Ketone bodies may suppress inflammatory pathways in the brain.

Given the structural relationship, it is plausible that dione compounds like this compound could exhibit similar neuroprotective activities. However, this remains a speculative area requiring dedicated future research.

Table 4: Neuroprotective Activity of Structurally Related Dione Compounds

| Compound/Class | Model | Observed Effects | Potential Mechanism |

| Ketone Bodies | Various neurological disease models | Neuroprotection | Enhanced energy metabolism, reduced oxidative stress, anti-inflammatory effects |

Modulation of Ion Channels (e.g., NMDA receptor, VGCC)

The overactivation of the N-methyl-D-aspartate (NMDA) receptor and subsequent depolarization of voltage-gated calcium channels (VGCCs) are key processes in excitotoxicity, a phenomenon linked to neuronal cell death in various neurodegenerative disorders. uwc.ac.zanih.govx-mol.com Under pathological conditions, excessive extracellular glutamate (B1630785) leads to a sustained influx of calcium ions (Ca2+), disrupting cellular homeostasis and triggering damaging enzymatic pathways. semanticscholar.org Consequently, molecules that can modulate this influx are of significant therapeutic interest.

Research into derivatives of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione , a compound structurally related to the dione class, has shown promising results in this area. uwc.ac.zanih.govx-mol.com These derivatives have been investigated for their ability to block Ca2+ influx through both the NMDA receptor and VGCCs. nih.govnih.gov Studies using neuroblastoma SH-SY5Y cells demonstrated that these compounds can act as mono or dual modulators of these channels, suggesting a potential to protect neurons from calcium overload. nih.govuwc.ac.za Molecular docking studies further support this, indicating that these derivatives can bind within the NMDA ion channel in a manner comparable to the known antagonist MK-801. nih.govmdpi.com

Involvement in Neurodegenerative Pathways

The ability of dione derivatives to modulate ion channels directly implicates them in neurodegenerative pathways. Excitotoxicity-induced calcium overload is a central mechanism in the progression of diseases like Parkinson's and Alzheimer's. semanticscholar.org The compound 1-methyl-4-phenylpyridinium (MPP+) is a neurotoxin used to model Parkinson's disease by inducing neuronal cell death. nih.gov

In studies involving the aforementioned 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives, all tested compounds showed a significant ability to attenuate MPP+-induced neurotoxicity at a concentration of 10 µM. nih.govx-mol.com The enhancement in cell viability ranged from approximately 23% to over 53%, highlighting a potent neuroprotective effect. nih.gov This neuroprotection is attributed to their capacity to inhibit calcium influx, thereby preventing the cascade of events that leads to neuronal damage and death. semanticscholar.orgmdpi.com These findings suggest that dione-containing scaffolds, such as this compound, could serve as a basis for developing agents that halt or slow degenerative processes in neurons. nih.gov

Table 1: Neuroprotective Effects of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione Derivatives Against MPP+-Induced Neurotoxicity This table summarizes the percentage increase in cell viability when neuroblastoma cells were treated with various derivatives before exposure to the neurotoxin MPP+. Data is based on studies of structurally related analogs.

| Derivative Moiety | % Enhancement in Cell Viability (± SEM) | Reference |

| Benzylamine (B48309) | 53.56 ± 9.29% | nih.gov |

| Phenylhydrazine (B124118) | Reduction in viability | nih.gov |

| Diamide (B1670390) (ring-opened) | Reduction in viability | nih.gov |

| 1-Aminopiperidine | 32.08 ± 8.19% | nih.gov |

| Propargylamine | 27.53 ± 6.04% | nih.gov |

| Propylamine (B44156) | 30.46 ± 0.77% | nih.gov |

| Diamine Conjugate | 29.92 ± 6.77% | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into effective therapeutic agents. The research on 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives provides a clear SAR framework for neuroprotective activity. nih.govarkat-usa.org

The core tricyclic dione scaffold was modified by incorporating various aliphatic, heterocyclic, or aromatic functionalities to probe their effect on biological activity. nih.govarkat-usa.org The findings indicate that the nature of the substituent plays a critical role:

The parent anhydride (B1165640) (compound 2 in the study) demonstrated a baseline neuroprotective activity. nih.gov

Substitution with a benzylamine moiety (compound 3 ) significantly enhanced neuroprotective effects. nih.gov

Conversely, replacing the benzylamine with a phenylhydrazine moiety (compound 8 ) or opening the dione ring to form a diamide (compound 4 ) led to a reduction in cell viability, indicating these modifications were detrimental to the desired activity. nih.gov

Small aliphatic groups like 1-aminopiperidine, propargylamine, and propylamine (compounds 5 , 6 , 7 ) resulted in neuroprotective activity similar to the unsubstituted parent compound, suggesting these positions can tolerate such modifications without loss of function. nih.gov

Molecular docking simulations provided further insight, showing that these compounds are capable of binding within the NMDA ion channel. nih.govsemanticscholar.org This suggests their mechanism is analogous to other uncompetitive antagonists like memantine (B1676192) and MK-801, which block the channel pore to prevent excessive calcium influx. semanticscholar.orgnih.gov The SAR data, combined with in silico modeling, strongly suggests that the tricyclic dione scaffold is a viable starting point for designing novel neuroprotective agents. nih.govarkat-usa.org

Table 2: Structure-Activity Relationship (SAR) of 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione Derivatives This table outlines how different chemical modifications to a parent dione scaffold influence neuroprotective activity, based on studies of related analogs.

| Modification to Parent Scaffold | Resulting Moiety | Impact on Neuroprotective Activity | Reference |

| Base Scaffold | Anhydride | Baseline Activity | nih.gov |

| Aromatic Substitution | Benzylamine | Significantly Increased | nih.gov |

| Aromatic Substitution | Phenylhydrazine | Decreased/Lost | nih.gov |

| Aliphatic Substitution | Propylamine | Maintained Baseline Activity | nih.gov |

| Heterocyclic Substitution | 1-Aminopiperidine | Maintained Baseline Activity | nih.gov |

| Ring Modification | Ring-opened Diamide | Decreased/Lost | nih.gov |

Applications in Organic Synthesis and Materials Science

Precursor Role in the Synthesis of Natural Products (e.g., Jasmone (B1672801), Methyl Jasmonate, γ-Jasmolactone)

(Z)-undec-8-ene-2,5-dione serves as a key building block in the total synthesis of several commercially important fragrance compounds. Its defined stereochemistry and functional group arrangement allow for efficient construction of the target molecular architectures.

A prominent application of this diketone is in the synthesis of cis-jasmone. The intramolecular cyclization of this compound under acidic conditions is a critical step in forming the characteristic cyclopentenone ring of jasmone. This transformation highlights the utility of the dione (B5365651) functionality in facilitating ring-closure reactions.

The jasmonate family of fragrances, including methyl jasmonate, are also accessible through synthetic routes that may involve intermediates structurally related to this compound. ucl.ac.uk The synthesis of these compounds often requires the careful introduction of specific functional groups and stereocenters, for which a precursor like this compound can provide a foundational scaffold. Synthetic strategies towards various jasmonoids often focus on constructing the core cyclopentanone (B42830) or cyclopentenone ring, a process where a linear precursor with appropriately placed ketone functionalities is highly advantageous. ucl.ac.uk

Furthermore, the synthesis of lactones such as γ-jasmolactone can be envisioned from precursors derived from this compound. The dione and alkene moieties offer multiple points for chemical modification, including reduction and subsequent intramolecular esterification to form the lactone ring.

Table 1: Natural Products Synthesized from or Related to this compound

| Natural Product | Chemical Class | Key Synthetic Transformation from Precursor |

| cis-Jasmone | Cyclopentenone | Intramolecular aldol (B89426) condensation/cyclization |

| Methyl Jasmonate | Cyclopentanone ester | Cyclization and functional group manipulation |

| γ-Jasmolactone | Lactone | Reduction and intramolecular esterification |

Building Block for Complex Polyketide Structures

Polyketides are a large and structurally diverse class of natural products, many of which exhibit significant biological activities. syr.edu They are characterized by repeating keto-methylene units, often modified through reductions, dehydrations, and cyclizations. The structure of this compound, with its 1,4-dione system, resembles a segment of a polyketide chain.

This structural similarity makes it a potential starting material or intermediate in the laboratory synthesis of complex polyketide natural products. Synthetic chemists can utilize the existing carbon framework and functional groups of this compound to construct more elaborate polyketide-like molecules. The dione functionality allows for selective reactions at either carbonyl group, and the double bond can be further functionalized or used to control the stereochemistry of subsequent transformations.

The synthesis of polyketides is a challenging field, and the use of well-defined building blocks is crucial for efficiency and stereocontrol. nih.gov this compound represents a pre-formed segment of a polyketide backbone, potentially streamlining the synthetic route to complex target molecules.

Potential in Polymer Chemistry and Advanced Materials (based on dione/ene functionalities)

The dione and alkene functionalities present in this compound offer intriguing possibilities for its use in polymer chemistry and the development of advanced materials. While specific research on the polymerization of this exact compound is not widely documented, its functional groups are known to participate in various polymerization reactions.

The ketone groups can be involved in condensation polymerizations, reacting with di- or polyamines to form polyimines (Schiff bases), or with diols under specific conditions. These polymers could possess interesting thermal and mechanical properties.

The carbon-carbon double bond can undergo addition polymerization, either through free-radical, cationic, or anionic mechanisms, to form a polymer with a saturated backbone and pendant side chains containing the dione functionality. These side chains could then be further modified to tune the material's properties.

Furthermore, the combination of both dione and ene functionalities opens the door to more complex polymerization strategies, such as Diels-Alder polymerizations where the alkene could act as a dienophile. The resulting polymers could have unique architectures and properties. The reactivity of the dione groups could also be exploited for cross-linking, leading to the formation of thermosetting resins or elastomers with tailored characteristics.

Table 2: Potential Polymerization Reactions of this compound

| Functional Group | Type of Polymerization | Potential Polymer Class |

| Dione | Condensation | Polyimines, Polyketals |

| Alkene | Addition | Polyalkenes with dione side chains |

| Dione & Alkene | Cycloaddition/Step-growth | Polyesters, Polyamides (after modification) |

Environmental Considerations and Fate of Z Undec 8 Ene 2,5 Dione

Environmental Presence and Distribution

There is currently no available scientific literature that has detected or quantified the presence of (Z)-Undec-8-ene-2,5-dione in any environmental matrices. As a result, its distribution in soil, water, or air is completely unknown.

Degradation Pathways in Environmental Matrices

Detailed research into the degradation of this compound in the environment is absent.

Biodegradation: As a naturally occurring secondary metabolite produced by a bacterium, it is hypothesized that this compound is likely biodegradable by other microorganisms in the environment. However, no specific studies have been conducted to confirm this or to identify the microorganisms and enzymatic pathways involved in its breakdown.

Photodegradation: The potential for this compound to be broken down by sunlight has not been investigated. The presence of a carbon-carbon double bond and ketone functional groups suggests a potential for photochemical reactions, but without experimental data, its stability in the presence of light remains speculative.

Ecological Impact and Biotransformation Studies

There is a complete lack of research on the ecological impact of this compound. Its effects on terrestrial and aquatic organisms have not been studied. Furthermore, no biotransformation studies have been published, meaning the potential for organisms to metabolize this compound into other substances is yet to be explored.

Future Research Directions and Emerging Trends for Z Undec 8 Ene 2,5 Dione

Development of Novel and Sustainable Synthetic Routes

The current synthesis of (Z)-Undec-8-ene-2,5-dione often involves multi-step processes that may not align with the principles of green chemistry. ontosight.ai Future research is therefore directed towards creating more efficient and environmentally benign synthetic pathways. One promising, albeit not yet fully explored for this specific compound, approach is the application of electrochemical oxidative decarboxylation of malonic acid derivatives. This method has the potential to offer a high-yield, one-pot synthesis under mild conditions, thereby reducing waste and energy consumption.

Furthermore, the fragrance industry's move towards greener manufacturing practices is driving innovation in the synthesis of related compounds like cis-jasmone, for which this compound is a precursor. This includes exploring biocatalytic methods and the use of renewable starting materials. bohrium.com The development of one-pot synthesis methods for γ-diketones from nitroalkanes also presents a potential avenue for more streamlined and sustainable production of this compound and its analogues. organic-chemistry.org

Exploration of Undiscovered Reactivity and Transformation Pathways

The reactivity of this compound is largely dictated by its alkene and dione (B5365651) functional groups. While general reactions of α,β-unsaturated ketones and conjugated dienes are well-documented, the specific reactivity of a γ,δ-unsaturated dione like this compound offers opportunities for discovering novel chemical transformations. masterorganicchemistry.comyoutube.comlibretexts.orgyoutube.comyoutube.com

Future research will likely focus on several key areas:

Intramolecular Reactions: The spatial relationship between the double bond and the two ketone groups could facilitate novel intramolecular cyclization reactions, leading to the formation of complex cyclic and polycyclic structures.

Selective Reductions and Oxidations: Developing methods for the selective reduction or oxidation of one or both ketone groups, or the double bond, would provide access to a diverse range of new derivatives.

Reactions at the α- and β-positions: The presence of enolizable protons alpha to the carbonyl groups suggests potential for various condensation and substitution reactions. masterorganicchemistry.com

Metathesis Reactions: The alkene functionality could participate in olefin metathesis reactions, allowing for the introduction of new substituents and the synthesis of novel long-chain diones.

Understanding these reaction pathways will not only expand the chemical toolbox for this class of compounds but also enable the synthesis of derivatives with tailored properties.

In-depth Mechanistic Studies of Biological Activities at a Molecular Level

Preliminary research suggests that compounds structurally similar to this compound may possess antimicrobial, antifungal, and anticancer properties. ontosight.ai However, the specific biological activities and the underlying molecular mechanisms of this compound itself remain largely uninvestigated. The presence of an unsaturated ketone moiety is a common feature in many bioactive natural products, and their biological effects are often attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues in proteins and other biomolecules. nih.gov

Future research in this area should focus on:

Target Identification: Identifying the specific cellular targets (e.g., enzymes, receptors) with which this compound interacts.

Mechanism of Action: Elucidating the precise molecular mechanisms responsible for any observed biological activity, such as the formation of covalent adducts with target proteins.

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the structure of this compound affect its biological activity. This will provide valuable insights for the design of more potent and selective analogues. nih.govnih.gov

Design and Synthesis of Highly Potent and Selective Derivatives

Building upon a deeper understanding of its reactivity and biological activity, the rational design and synthesis of novel derivatives of this compound represents a significant future research direction. nih.govnih.gov The goal is to create analogues with enhanced potency and selectivity for specific biological targets, while minimizing off-target effects.

Key strategies for derivative design include:

Modification of the Alkene Moiety: Introducing different substituents on the double bond or altering its stereochemistry (E/Z isomerism) could significantly impact biological activity.

Functionalization of the Carbonyl Groups: Converting the ketone groups to other functionalities, such as alcohols, oximes, or hydrazones, can modulate the compound's polarity, reactivity, and biological profile.

Introduction of Pharmacophores: Incorporating known pharmacophoric groups into the undecene scaffold could lead to derivatives with novel therapeutic applications.

The synthesis of these derivatives will leverage both established and newly developed synthetic methodologies, with a focus on efficiency and stereocontrol.

Integration with Advanced Catalysis and Green Chemistry Principles

The synthesis and transformation of this compound and its derivatives will increasingly benefit from the integration of advanced catalysis and the principles of green chemistry. wiley-vch.deyoutube.com This trend is driven by the need for more sustainable and efficient chemical processes.

Future research in this domain will likely involve:

Homogeneous and Heterogeneous Catalysis: The use of transition metal catalysts (e.g., palladium, nickel, gold) can enable a wide range of transformations, including cross-coupling reactions, hydrogenations, and isomerizations, under mild conditions. acs.orgacs.org The development of recyclable heterogeneous catalysts is a key aspect of green chemistry. rsc.org

Biocatalysis: The use of enzymes as catalysts offers high selectivity and specificity, often under environmentally benign conditions (e.g., in aqueous media). This is particularly relevant for the synthesis of fragrance compounds and other fine chemicals.

Photocatalysis: Visible-light photocatalysis is an emerging field that allows for the activation of molecules under mild conditions, opening up new avenues for the synthesis and functionalization of complex organic molecules.

By embracing these advanced catalytic approaches, researchers can develop more sustainable and atom-economical routes to this compound and its derivatives.

Advanced Computational Modeling for Property and Activity Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and biological activities, thereby guiding experimental efforts. nih.govtubitak.gov.trtubitak.gov.treurjchem.comeurjchem.com For this compound, computational modeling will play a crucial role in several areas:

| Computational Method | Application for this compound |

| Quantum Mechanics (QM) | Elucidating reaction mechanisms, predicting spectroscopic properties, and understanding electronic structure. |

| Molecular Docking | Predicting the binding modes of this compound and its derivatives to biological targets. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the activity of new derivatives. nih.goveurjchem.com |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of the compound and its interactions with biological macromolecules over time. nih.gov |

These computational approaches will accelerate the discovery and development of new applications for this compound by providing valuable insights that can guide synthetic efforts and biological testing.

常见问题

Q. What are the standard synthetic routes for (Z)-Undec-8-ene-2,5-dione, and how can reproducibility be ensured?